molecular formula C6H9NO2 B3041823 Azepane-2,3-dione CAS No. 37840-08-7

Azepane-2,3-dione

Cat. No.: B3041823
CAS No.: 37840-08-7
M. Wt: 127.14 g/mol
InChI Key: BBRKLPKNNGAWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azepane-2,3-dione is a seven-membered heterocyclic compound containing a nitrogen atom and two carbonyl groups at positions 2 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: Azepane-2,3-dione can be synthesized through several methods. One common approach involves the cyclization of 1-benzylazepan-2-one, which is prepared from cyclohexanone. The cyclization is achieved by chlorination with phosphorus pentasulfide, followed by treatment with morpholine and acidic hydrolysis . Another method involves the condensation of 3,3-dichloroazepan-2-one with phenyldiazonium chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: Azepane-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.

    Reduction: Reduction reactions can yield azepane derivatives with different functional groups.

    Substitution: this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.

Major Products: The major products formed from these reactions include various azepane derivatives, such as oximes, hydrazones, and substituted azepanes .

Scientific Research Applications

Azepane-2,3-dione has a wide range of applications in scientific research:

Mechanism of Action

Azepane-2,3-dione can be compared with other seven-membered heterocycles, such as:

Uniqueness: this compound is unique due to its nitrogen atom and two carbonyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Comparison with Similar Compounds

  • Oxepane
  • Thiepane
  • Phosphepane

Properties

IUPAC Name

azepane-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5-3-1-2-4-7-6(5)9/h1-4H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRKLPKNNGAWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azepane-2,3-dione
Reactant of Route 2
Azepane-2,3-dione
Reactant of Route 3
Reactant of Route 3
Azepane-2,3-dione
Reactant of Route 4
Azepane-2,3-dione
Reactant of Route 5
Azepane-2,3-dione
Reactant of Route 6
Azepane-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.